Cas no 1806425-08-0 (7-(Bromomethyl)benzo[d]oxazole-2-acetic acid)

7-(Bromomethyl)benzo[d]oxazole-2-acetic acid is a brominated heterocyclic compound featuring a reactive bromomethyl group and a carboxylic acid functionality. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of benzo[d]oxazole derivatives. The bromomethyl group allows for further functionalization through nucleophilic substitution, while the acetic acid moiety provides a handle for conjugation or derivatization. Its well-defined reactivity profile is advantageous in medicinal chemistry and materials science, where it can serve as a building block for bioactive molecules or functional materials. The compound’s stability under standard conditions ensures reliable handling and storage.
7-(Bromomethyl)benzo[d]oxazole-2-acetic acid structure
1806425-08-0 structure
商品名:7-(Bromomethyl)benzo[d]oxazole-2-acetic acid
CAS番号:1806425-08-0
MF:C10H8BrNO3
メガワット:270.07942199707
CID:4819090

7-(Bromomethyl)benzo[d]oxazole-2-acetic acid 化学的及び物理的性質

名前と識別子

    • 7-(Bromomethyl)benzo[d]oxazole-2-acetic acid
    • インチ: 1S/C10H8BrNO3/c11-5-6-2-1-3-7-10(6)15-8(12-7)4-9(13)14/h1-3H,4-5H2,(H,13,14)
    • InChIKey: JMXKGGXNFWBVAD-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=CC=CC2=C1OC(CC(=O)O)=N2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 63.3

7-(Bromomethyl)benzo[d]oxazole-2-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081002844-500mg
7-(Bromomethyl)benzo[d]oxazole-2-acetic acid
1806425-08-0 98%
500mg
$7,853.58 2022-03-31
Alichem
A081002844-1g
7-(Bromomethyl)benzo[d]oxazole-2-acetic acid
1806425-08-0 98%
1g
$12,739.01 2022-03-31
Alichem
A081002844-250mg
7-(Bromomethyl)benzo[d]oxazole-2-acetic acid
1806425-08-0 98%
250mg
$5,603.65 2022-03-31

7-(Bromomethyl)benzo[d]oxazole-2-acetic acid 関連文献

7-(Bromomethyl)benzo[d]oxazole-2-acetic acidに関する追加情報

7-(Bromomethyl)benzo[d]oxazole-2-acetic acid (CAS No. 1806425-08-0): A Versatile Intermediate in Modern Pharmaceutical Research

7-(Bromomethyl)benzo[d]oxazole-2-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1806425-08-0, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, featuring a benzo[d]oxazole core substituted with a bromomethyl group and an acetic acid moiety, has garnered considerable attention due to its utility in the synthesis of various bioactive molecules. The structural features of this compound make it a valuable building block for the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and central nervous system disorders.

The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. It is commonly found in numerous pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents. The presence of the bromomethyl group at the 7-position of the benzo[d]oxazole ring enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. This makes 7-(Bromomethyl)benzo[d]oxazole-2-acetic acid a versatile precursor for constructing more complex molecular architectures.

The acetic acid moiety at the 2-position introduces an additional site for chemical modification, enabling the synthesis of derivatives with tailored pharmacokinetic properties. This dual functionality makes the compound particularly useful for exploring structure-activity relationships (SARs) and optimizing drug candidates for improved efficacy and reduced toxicity. Recent studies have highlighted the potential of this compound in the development of inhibitors targeting specific enzymes and receptors involved in disease pathways.

In the context of oncology research, 7-(Bromomethyl)benzo[d]oxazole-2-acetic acid has been employed in the synthesis of small-molecule inhibitors designed to disrupt cancer cell proliferation and survival mechanisms. For instance, derivatives of this compound have shown promise as kinase inhibitors, particularly those targeting tyrosine kinases implicated in tumor growth and metastasis. The bromomethyl group facilitates the introduction of additional pharmacophoric elements, allowing for precise tuning of binding interactions with biological targets.

Moreover, this compound has found applications in the field of inflammation research. Benzo[d]oxazole derivatives are known to modulate inflammatory pathways by interacting with various signaling molecules. The acetic acid side chain provides a handle for further derivatization, enabling the design of molecules that selectively inhibit pro-inflammatory cytokines or enzymes. Preliminary studies suggest that certain derivatives exhibit potent anti-inflammatory effects without significant immunosuppressive side effects, making them attractive candidates for therapeutic development.

The central nervous system (CNS) is another area where 7-(Bromomethyl)benzo[d]oxazole-2-acetic acid has demonstrated utility. The benzo[d]oxazole scaffold is frequently encountered in neuroactive compounds due to its ability to cross the blood-brain barrier and interact with CNS receptors. Researchers have leveraged this compound to develop novel ligands for neurotransmitter receptors involved in mood regulation, pain perception, and cognitive function. The bromomethyl group allows for modifications that can fine-tune receptor binding affinities and selectivity, potentially leading to more effective treatments for neurological disorders.

The synthetic versatility of 7-(Bromomethyl)benzo[d]oxazole-2-acetic acid is further underscored by its use in peptidomimetics and protein-protein interaction inhibitors. By incorporating this intermediate into larger molecular frameworks, chemists can design compounds that mimic peptide sequences or disrupt protein-protein interactions critical for disease progression. Such approaches have been particularly successful in targeting protein-protein interactions that are difficult to inhibit with traditional small-molecule drugs.

Recent advances in computational chemistry and drug design methodologies have enhanced the utility of 7-(Bromomethyl)benzo[d]oxazole-2-acetic acid as a starting point for novel drug candidates. Virtual screening techniques combined with experimental validation have enabled researchers to rapidly identify promising derivatives with optimized pharmacological profiles. This synergy between computational modeling and synthetic chemistry has accelerated the discovery process significantly.

The safety profile of 7-(Bromomethyl)benzo[d]oxazole-2-acetic acid is another critical consideration in its application as a pharmaceutical intermediate. While preliminary studies suggest that this compound is generally well-tolerated under controlled conditions, further research is needed to fully characterize its toxicological properties. Standard safety protocols should be followed during handling and experimentation to ensure worker protection and environmental safety.

In conclusion, 7-(Bromomethyl)benzo[d]oxazole-2-acetic acid (CAS No. 1806425-08-0) represents a valuable asset in modern pharmaceutical research due to its structural versatility and broad range of potential applications. Its utility as a synthetic intermediate for developing bioactive molecules continues to drive innovation across multiple therapeutic areas. As research progresses, this compound will likely play an increasingly important role in the discovery and development of next-generation pharmaceuticals.

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